REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][CH2:4][C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:6].[C:13]([Si:17](Cl)([CH3:19])[CH3:18])([CH3:16])([CH3:15])[CH3:14].N1C=CN=C1>CN(C=O)C.C(OCC)C>[Si:17]([O:1][CH2:2][CH2:3][CH2:4][C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:6])([C:13]([CH3:16])([CH3:15])[CH3:14])([CH3:19])[CH3:18]
|
Name
|
|
Quantity
|
3.29 g
|
Type
|
reactant
|
Smiles
|
OCCCC(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Si](C)(C)Cl
|
Name
|
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 14 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with 1M HCl (2×70 mL), water (2×70 mL) and brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography (6% ethyl acetate in hexanes)
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCCCC(=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |